Racemic-4-hydroxy[2,2]paracyclophane
Overview
Description
Racemic-4-hydroxy[2,2]paracyclophane is a fascinating planar chiral molecule that has garnered significant interest in the field of organic chemistry. This compound is a derivative of [2,2]paracyclophane, which was first discovered through the gas phase pyrolysis of para-xylene in 1949 . The unique structure of this compound, characterized by its planar chirality, makes it a valuable building block in the synthesis of advanced chiral ligands and catalysts .
Mechanism of Action
Target of Action
Racemic-4-hydroxy[2,2]paracyclophane is a planar chiral molecule . Its primary targets are the enzymes involved in the catalysis of acylation reactions . These enzymes play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.
Mode of Action
The compound interacts with its targets through a chiral isothiourea-catalyzed acylation process . This interaction results in the kinetic resolution of the racemic mixture, providing a novel entry to obtain this interesting planar chiral motive in an enantioenriched manner .
Biochemical Pathways
The affected biochemical pathways primarily involve the transformation of prochiral or racemic substances into enantiopure products . The compound’s action on these pathways leads to the production of new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl, and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines, and many more .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of both ortho- and para-hydroxy [2,2]paracyclophanylglyoxylic acids . In the presence of TiCl4, there is quantitative formation of 2,3-dioxo-2,3-dihydrofurano [4,5-d] [2.2]paracyclophane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as TiCl4, can significantly alter the compound’s mode of action . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of racemic-4-hydroxy[2,2]paracyclophane typically involves the kinetic resolution of racemic precursors. One common method employs chiral isothiourea-catalyzed acylation with isobutyric anhydride . This process allows for the enantioenrichment of the compound, providing a novel entry to obtain this planar chiral molecule in an enantioenriched manner .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research can be adapted for larger-scale production. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high yields and enantioselectivity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Racemic-4-hydroxy[2,2]paracyclophane undergoes various chemical reactions, including acylation, oxidation, and substitution reactions .
Common Reagents and Conditions:
Acylation: Chiral isothiourea catalysts and isobutyric anhydride are commonly used for the acylation of this compound.
Oxidation: Standard oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include enantioenriched derivatives of this compound, which can serve as valuable intermediates in the synthesis of more complex chiral molecules .
Scientific Research Applications
Racemic-4-hydroxy[2,2]paracyclophane has a wide range of applications in scientific research:
Biology: The compound’s unique chiral properties make it a valuable tool in studying chiral recognition and interactions in biological systems.
Industry: Used in the production of advanced materials, including chiral polymers and optoelectronic devices.
Comparison with Similar Compounds
[2,2]paracyclophane: The parent compound from which racemic-4-hydroxy[2,2]paracyclophane is derived.
4,7,12-tribromo-15-hydroxy[2,2]paracyclophane: A derivative with additional bromine substituents.
4-formyl-5-hydroxy[2,2]paracyclophane: Another derivative with a formyl group.
Uniqueness: this compound stands out due to its planar chirality and the ease with which it can be enantioenriched. This makes it a valuable building block for the synthesis of advanced chiral ligands and catalysts, which are not as easily accessible from other similar compounds .
Properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJZTZSDXOCMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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